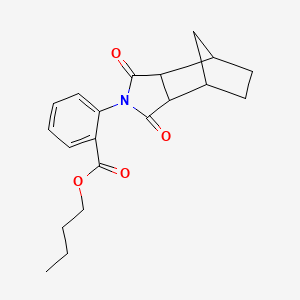![molecular formula C8H8N8O5 B11623880 Furazan, 3,4-bis[(4-amino-3-furazanyloxy)methyl]-](/img/structure/B11623880.png)
Furazan, 3,4-bis[(4-amino-3-furazanyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furazan, 3,4-bis[(4-amino-3-furazanyloxy)methyl]- is a compound of significant interest in the field of chemistry due to its unique structure and properties. Furazan derivatives are known for their high energy density and potential applications in various scientific fields. This compound, in particular, has been studied for its potential use in high-energy materials and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furazan, 3,4-bis[(4-amino-3-furazanyloxy)methyl]- typically involves multiple steps. One common method includes the nitration of bis[4-aminofurazanyl-3-azoxy]azofurazan, followed by the reduction of the nitro groups to amino groups . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Furazan, 3,4-bis[(4-amino-3-furazanyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for nitration, reducing agents like hydrazine or hydrogen in the presence of palladium on carbon for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of aminofurazan derivatives, while oxidation can produce various nitrofurazan compounds .
Wissenschaftliche Forschungsanwendungen
Furazan, 3,4-bis[(4-amino-3-furazanyloxy)methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of high-energy materials and other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-energy materials, explosives, and propellants.
Wirkmechanismus
The mechanism of action of Furazan, 3,4-bis[(4-amino-3-furazanyloxy)methyl]- involves its interaction with various molecular targets and pathways. The compound’s high energy density and reactivity make it suitable for applications in high-energy materials. Its biological activity is thought to be related to its ability to interact with cellular components and disrupt normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethylfurazan: Known for its use in high-energy materials.
3,4-Bis(3-nitrofurazan-4-yl)furoxan: Another high-energy compound with similar applications.
3,4-Bis(4-aminofurazan-3-yl)furoxan: Used in the synthesis of various furazan derivatives.
Uniqueness
Furazan, 3,4-bis[(4-amino-3-furazanyloxy)methyl]- is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo nucleophilic substitution reactions easily makes it a versatile building block for the synthesis of various derivatives.
Eigenschaften
Molekularformel |
C8H8N8O5 |
|---|---|
Molekulargewicht |
296.20 g/mol |
IUPAC-Name |
4-[[4-[(4-amino-1,2,5-oxadiazol-3-yl)oxymethyl]-1,2,5-oxadiazol-3-yl]methoxy]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H8N8O5/c9-5-7(15-20-13-5)17-1-3-4(12-19-11-3)2-18-8-6(10)14-21-16-8/h1-2H2,(H2,9,13)(H2,10,14) |
InChI-Schlüssel |
YHAQGGGSWADCIF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NON=C1COC2=NON=C2N)OC3=NON=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11623799.png)

![methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623814.png)
![2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623819.png)
![(2Z)-3-ethyl-N-(4-fluorophenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11623829.png)
![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11623836.png)
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11623846.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623860.png)

![5-(4-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623876.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623885.png)
![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623888.png)

![N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11623902.png)
